

Application Notes and Protocols: 5-Methylisoxazole-3-carboxaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxaldehyde

Cat. No.: B1306195

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **5-methylisoxazole-3-carboxaldehyde** and its derivatives in medicinal chemistry. This versatile building block is a cornerstone in the synthesis of a variety of bioactive molecules, demonstrating significant potential in the development of novel therapeutics. Detailed protocols for the synthesis and biological evaluation of key derivatives are provided below, along with quantitative data to support further research and development.

Introduction

5-Methylisoxazole-3-carboxaldehyde is a heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of compounds with a broad spectrum of pharmacological activities.^[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. Derivatives of **5-methylisoxazole-3-carboxaldehyde** have been extensively explored for their therapeutic potential, leading to the discovery of potent antitubercular, antibacterial, anti-inflammatory, and anticancer agents.^{[2][3][4][5]}

Key Applications and Bioactive Derivatives

The aldehyde functional group of **5-methylisoxazole-3-carboxaldehyde** provides a reactive handle for a multitude of chemical transformations, primarily the synthesis of carboxamide derivatives. These derivatives have shown significant promise in several therapeutic areas.

Antitubercular and Antibacterial Agents

A notable application of this scaffold is in the development of novel antitubercular and antibacterial agents. Researchers have synthesized a series of 5-methylisoxazole-3-carboxamide derivatives that exhibit potent activity against *Mycobacterium tuberculosis* and other bacteria.[2]

Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-carboxamide Derivatives

Compound ID	R Group	Antitubercular Activity (MIC, μ M) vs. <i>M. tuberculosis</i> H37Rv	Antibacterial Activity (MIC, μ M) vs. <i>B. subtilis</i>	Antibacterial Activity (MIC, μ M) vs. <i>E. coli</i>
9	-	6.25	6.25	-
10	-	3.125	-	-
13	-	6.25	6.25	-
14	-	3.125	-	-
15	-	-	12.5	-
17	-	-	12.5	-
19	-	-	6.25	-
20	-	-	6.25	-

Source: Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.[2]

Anti-Inflammatory Agents

Derivatives of 5-methylisoxazole have also been investigated for their anti-inflammatory properties. The structurally related 5-methylisoxazole-3-carboxamides have been explored as alternatives to existing anti-inflammatory drugs, with some compounds showing a liver-protective effect in contrast to the potential liver toxicity of related structures like leflunomide.^[4]

Raf Kinase Inhibitors

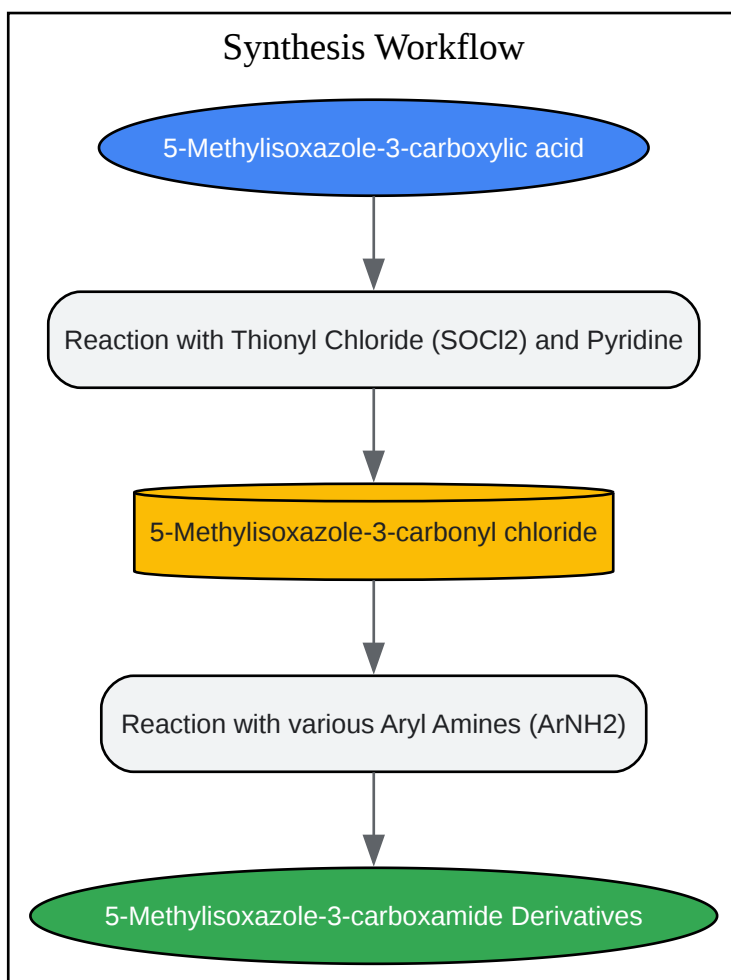
The 5-methylisoxazole core is also a valuable scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. While specific derivatives of **5-methylisoxazole-3-carboxaldehyde** as Raf kinase inhibitors are a promising area of research, detailed public data on specific compounds is still emerging. The general principle involves the isoxazole ring acting as a bioisosteric replacement for other heterocyclic systems known to interact with the kinase active site.

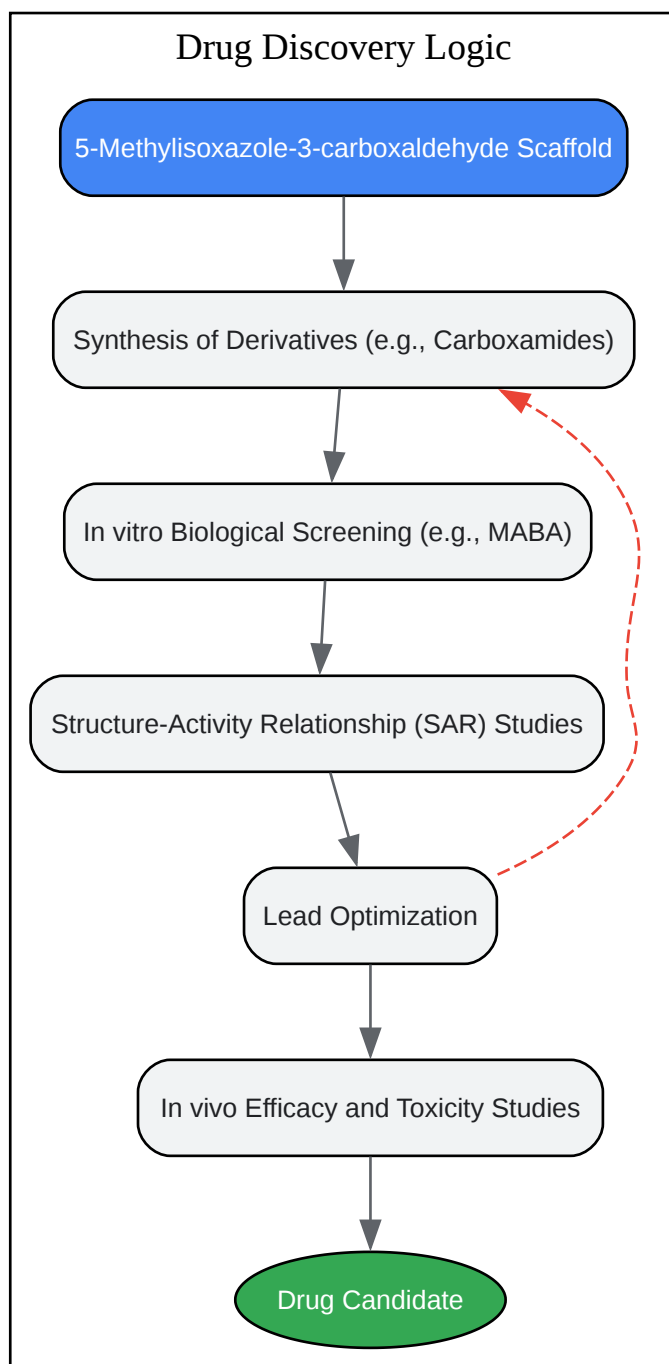
Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the biological evaluation of the final compounds, based on published literature.

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The general synthetic route to 5-methylisoxazole-3-carboxamide derivatives involves a three-step process starting from the corresponding carboxylic acid.





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- To cite this document: BenchChem. [Application Notes and Protocols: 5-Methylisoxazole-3-carboxaldehyde in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306195#5-methylisoxazole-3-carboxaldehyde-in-medicinal-chemistry-applications>]

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